4-Chloro-6-(2-furyl)-2-methylsulfanylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with a furan ring, a chloro group, a methylsulfanyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a furan boronic acid or ester in the presence of a palladium catalyst.
Methylsulfanylation: The methylsulfanyl group can be introduced by reacting the intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide.
Formation of the carbonitrile group: This can be achieved by the reaction of the intermediate with a cyanating agent such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for 4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the furan ring can undergo reduction to a tetrahydrofuran ring.
Cyclization reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation reactions: Products include sulfoxides and sulfones.
Reduction reactions: Products include reduced furan derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Materials science: The compound can be used in the synthesis of organic semiconductors or other materials with electronic properties.
Chemical biology: The compound can be used as a probe to study biological processes involving pyrimidine-containing molecules.
Wirkmechanismus
The mechanism of action of 4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would depend on the specific structure-activity relationship studies conducted for the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-(furan-2-yl)-2-methylpyrimidine:
4-chloro-6-(furan-2-yl)pyrimidine:
Uniqueness
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications
Eigenschaften
Molekularformel |
C10H6ClN3OS |
---|---|
Molekulargewicht |
251.69 g/mol |
IUPAC-Name |
4-chloro-6-(furan-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H6ClN3OS/c1-16-10-13-8(7-3-2-4-15-7)6(5-12)9(11)14-10/h2-4H,1H3 |
InChI-Schlüssel |
ORQKYNZYPVDJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.